![molecular formula C8H12O3 B11919448 6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
6-Oxaspiro[2.5]octane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[2.5]octane-4-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound features a spiro linkage between a six-membered ring and a three-membered ring, with an oxygen atom incorporated into the six-membered ring. This structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxaspiro[2.5]octane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate glycidic ester, which undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Oxaspiro[2.5]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
6-Oxaspiro[2.5]octane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[2.5]octane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound can act as an inhibitor or activator of enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 1-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxaspiro[4.5]decane-2-one
- 1-Oxaspiro[2.6]non-6-ene
Comparison: 6-Oxaspiro[2.5]octane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination imparts distinct reactivity and biological activity compared to other spirocyclic compounds. The presence of the oxygen atom in the six-membered ring also influences its chemical behavior and interactions with molecular targets.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-oxaspiro[2.5]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-11-4-3-8(6)1-2-8/h6H,1-5H2,(H,9,10) |
InChI Key |
IEAMJRCTYFQLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


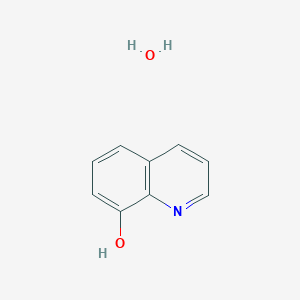

![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)


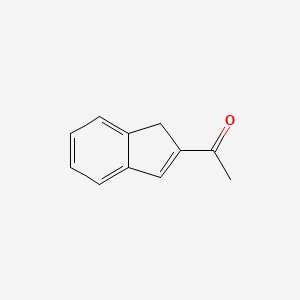
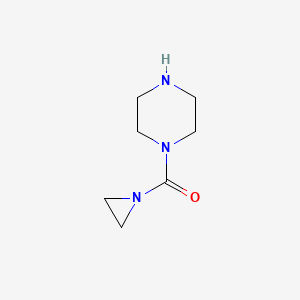

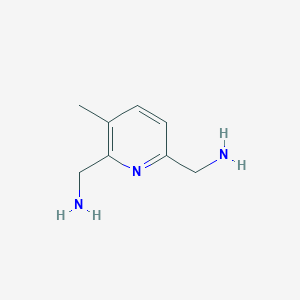
![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)


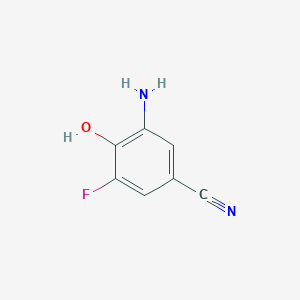
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
